(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
Overview
Description
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride is a chemical compound with the empirical formula C10H13ClFNO2 and a molecular weight of 233.67 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of the compound is Cl.CN©C(C(O)=O)c1cccc(F)c1 . This indicates that the compound contains a dimethylamino group (N(CH3)2), a 3-fluorophenyl group (c1cccc(F)c1), and an acetic acid group (C(O)=O).Physical and Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Photophysical Studies and Fluorescent Probing
- Synthesis of Aryl- and Alkylanilines : The irradiation of haloanilines like 4-chloro-N,N-dimethylaniline leads to heterolytic dehalogenation, forming compounds such as 4-(dimethylamino)biphenyl, which are key in photophysical studies (Fagnoni, Mella, & Albini, 1999).
- Fluorescent Probing : Using donor–acceptor-substituted biphenyls like 4-dimethylamino-4′-cyano-substituted biphenyls, researchers have developed sensitive fluorescent probes for monitoring pH and solvent proticity (Maus & Rurack, 2000).
Chemical Analysis and Detection
- Detection of Germanium : p-Dimethylaminophenylfluorone, a related compound, is used in the spectrophotometric determination of germanium in chemical analysis, highlighting the importance of similar structures in analytical chemistry (Campe & Hoste, 1961).
- Nerve Agent Detection : The structure of 5'-(dimethylamino)-2'-formyl-N-hydroxy-[1,1'-biphenyl]-2-carboxamide (PTS), a fluorescent "light-up" probe, has been used for the detection of nerve agent mimics, demonstrating the application of dimethylamino compounds in security and defense (Huo et al., 2019).
Biological and Environmental Studies
- Study of Water Dipolar Relaxation in Cells : Compounds like 6-acetyl-2-(dimethylamino)naphthalene (ACDAN) are used to study dipolar relaxation in cells, tissues, and biomimetic systems, showing the utility of dimethylamino compounds in understanding cellular environments (Otaiza-González et al., 2022).
- Measurement of Hydrogen Peroxide in Seawater : The dimerization of compounds like (p-hydroxyphenyl)acetic acid by hydrogen peroxide, in the presence of peroxidase, is a method used for measuring hydrogen peroxide in seawater, indicating the environmental applications of similar structures (Miller & Kester, 1988).
Chemical Synthesis and Modification
- Generation of Structurally Diverse Libraries : Compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, structurally similar to the query compound, are used as starting materials in alkylation and ring closure reactions, generating diverse chemical libraries (Roman, 2013).
- Catalysis of Ester Hydrolysis : N-(2-dimethylaminoethyl)acetohydroxamic acid, a compound incorporating a dimethylamino group, catalyzes the hydrolysis of esters, showing the catalytic properties of such compounds in chemical reactions (Gruhn & Bender, 1975).
Safety and Hazards
Properties
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7;/h3-6,9H,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTKRZXORYYRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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